Low-Affinity α4β2 nAChR Binding
(+)-Cytisine exhibits a Ki value of 0.79 ± 0.30 μM for the α4β2 nicotinic acetylcholine receptor subtype, representing a more than 260-fold reduction in affinity relative to the natural (−)-enantiomer (Ki = 3.0 ± 0.65 nM) [1]. This pronounced stereoselectivity establishes (+)-cytisine as a low-affinity control ligand that can be used to validate receptor subtype specificity and to probe the enantiomeric requirements of nicotinic receptor binding sites [1].
≥260-fold lower affinity vs (−)-cytisine (Ki = 3.0 ± 0.65 nM)
| Evidence Dimension | Binding Affinity (Ki) for α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 0.79 ± 0.30 μM |
| Comparator Or Baseline | (−)-Cytisine: Ki = 3.0 ± 0.65 nM |
| Quantified Difference | ≥260-fold lower affinity (higher Ki) for (+)-cytisine |
| Conditions | Competition binding assays using recombinant α4β2 nicotinic acetylcholine receptors |
Why This Matters
This stark difference enables (+)-cytisine to serve as an enantiomerically pure, low-affinity control in nicotinic receptor studies, preventing confounding effects from high-affinity binding that would otherwise mask subtle pharmacological phenomena.
- [1] Rouden J, Lasne MC, Blanchet J, Baudoux J. (−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. Chem Rev. 2014;114(2):712-778. doi:10.1021/cr400307e. View Source
